4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid
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Overview
Description
4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzylpiperidine moiety attached to a nitrobenzoic acid, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . This intermediate is then subjected to nitration and subsequent carboxylation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzylpiperidine moiety can be oxidized to form corresponding ketones or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: Formation of benzylpiperidine ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease, it has been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis by interacting with the enzyme’s peripheral anionic site . This interaction prevents the toxic conformation of amyloid-beta and stabilizes its alpha-helical content, thereby exerting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
Tetrahydroisoquinoline: Explored for its potential therapeutic applications in neurodegenerative diseases.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid stands out due to its multifunctional properties, combining the neuroprotective effects of benzylpiperidine derivatives with the chemical versatility of nitrobenzoic acid. This unique combination makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C19H20N2O4/c22-19(23)16-6-7-17(18(13-16)21(24)25)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,23) |
InChI Key |
ADLKWVVIHHKCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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